![molecular formula C20H20N2O7 B3838722 1-[6,7-dimethoxy-1-(6-nitro-1,3-benzodioxol-5-yl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone](/img/structure/B3838722.png)
1-[6,7-dimethoxy-1-(6-nitro-1,3-benzodioxol-5-yl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone
Overview
Description
1-[6,7-dimethoxy-1-(6-nitro-1,3-benzodioxol-5-yl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone is a complex organic compound that features a unique structure combining a benzodioxole ring, a nitro group, and an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6,7-dimethoxy-1-(6-nitro-1,3-benzodioxol-5-yl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone typically involves multiple steps, including the formation of the benzodioxole ring, the introduction of the nitro group, and the construction of the isoquinoline moiety. Common synthetic routes may involve:
Pd-catalyzed amination: This method uses catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) with cesium carbonate as the base.
Microwave-assisted synthesis: This approach can enhance reaction yields and reduce reaction times compared to conventional methods.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-[6,7-dimethoxy-1-(6-nitro-1,3-benzodioxol-5-yl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of palladium.
Substitution: Reagents such as sodium hydride (NaH) and dimethylformamide (DMF) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the methoxy groups.
Scientific Research Applications
1-[6,7-dimethoxy-1-(6-nitro-1,3-benzodioxol-5-yl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties, particularly in targeting microtubules and inducing apoptosis in cancer cells.
Biological Research: The compound’s interactions with various biological targets make it a valuable tool for studying cellular processes and pathways.
Industrial Applications: Its unique structure may be leveraged in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-[6,7-dimethoxy-1-(6-nitro-1,3-benzodioxol-5-yl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone involves its interaction with molecular targets such as tubulin. By binding to tubulin, the compound can disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives: These compounds share a similar core structure and have been studied for their biological activities.
1-(6-nitro-1,3-benzodioxol-5-yl)ethanol: This compound features a similar benzodioxole ring and nitro group but lacks the isoquinoline moiety.
Uniqueness
1-[6,7-dimethoxy-1-(6-nitro-1,3-benzodioxol-5-yl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone is unique due to its combination of structural features, which confer distinct chemical and biological properties. Its ability to target microtubules and induce apoptosis sets it apart from other similar compounds.
Properties
IUPAC Name |
1-[6,7-dimethoxy-1-(6-nitro-1,3-benzodioxol-5-yl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O7/c1-11(23)21-5-4-12-6-16(26-2)17(27-3)7-13(12)20(21)14-8-18-19(29-10-28-18)9-15(14)22(24)25/h6-9,20H,4-5,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWOZZOJARTKQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=CC(=C(C=C2C1C3=CC4=C(C=C3[N+](=O)[O-])OCO4)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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